

# Application Notes and Protocols for GA-017 in Organoid Culture

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## Compound of Interest

Compound Name: GA-017

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These application notes provide a comprehensive guide for utilizing **GA-017**, a potent small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), to enhance the growth and formation of organoids. The following protocols and data are intended to facilitate the successful application of **GA-017** in various 3D cell culture systems.

## Introduction to GA-017

**GA-017** is a selective inhibitor of LATS1 and LATS2 kinases, which are key components of the Hippo signaling pathway.[1] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2] In 3D culture conditions, where cell proliferation can be slower compared to 2D cultures, **GA-017** has been shown to promote the growth and increase the size and number of spheroids and organoids derived from various cell types, including mouse intestinal organoids.[3][4][5] It achieves this by modulating the activity of the downstream effectors of the Hippo pathway, YAP and TAZ.[6]

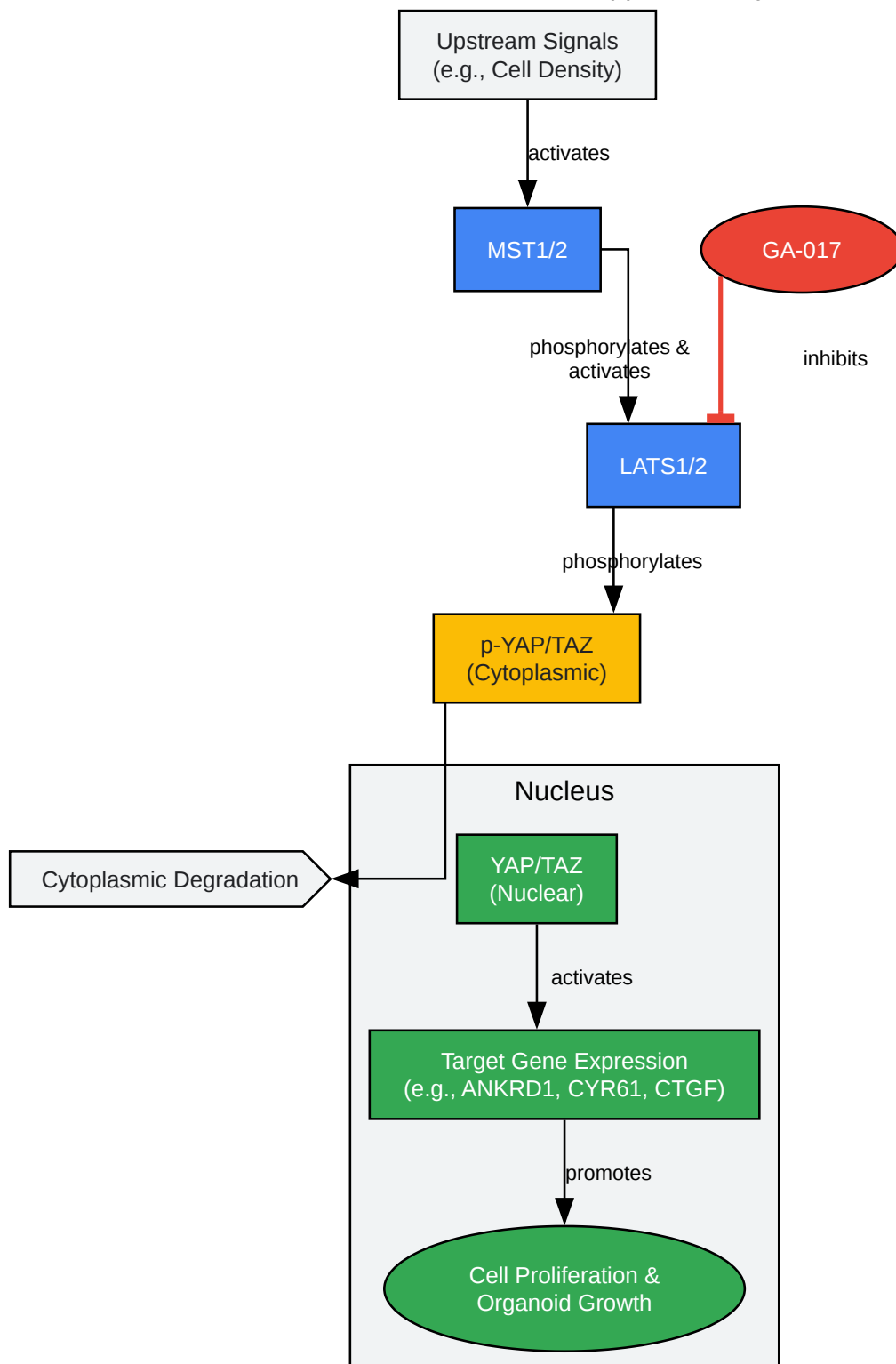
## Mechanism of Action: Inhibition of the Hippo Signaling Pathway

**GA-017** functions by directly inhibiting the kinase activity of LATS1/2.[3][4] In the canonical Hippo pathway, LATS1/2 are activated by upstream kinases and subsequently phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator

with PDZ-binding motif (TAZ).[4] This phosphorylation leads to the cytoplasmic retention and degradation of YAP/TAZ, preventing them from entering the nucleus and promoting gene transcription related to cell proliferation.

By inhibiting LATS1/2, **GA-017** prevents the phosphorylation of YAP/TAZ.[4] This allows YAP/TAZ to stabilize and translocate into the nucleus, where they act as transcriptional co-activators, leading to the expression of genes that drive cell growth and proliferation.[3][4] This mechanism makes **GA-017** a valuable tool for enhancing the ex vivo expansion of organoids.  
[5]

## GA-017 Mechanism of Action in the Hippo Pathway

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Caption: **GA-017** inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation and pro-proliferative gene expression.

## Quantitative Data Summary

The following tables summarize the quantitative effects of **GA-017** on various cell lines and organoids as reported in the literature.

Table 1: Dose-Response of **GA-017** on SKOV3 Cells

Parameter	Value	Cell Line	Culture Condition
EC <sub>50</sub>	3.51 ± 0.26 µM[4]	SKOV3	3D Culture
Maximally Effective Concentration	10 µM[4]	SKOV3	3D Culture
Fold Increase in Cell Number (at 10 µM)	> 2-fold[4]	SKOV3	3D Culture

Table 2: Effect of **GA-017** on Organoid and Spheroid Size

Cell Type	Treatment	Observation
Mouse Intestinal Organoids	10 µM GA-017	Increased proportion of large-sized organoids (>300 µm in diameter) compared to DMSO control.[4]
MDCK Cysts	10 µM GA-017	Increased proportion of large-sized cysts (>70 µm in diameter) compared to DMSO control.[4]

Table 3: Effect of **GA-017** on Organoid Formation and Growth

Cell Type	Treatment	Metric	Result
Mouse Intestinal Organoids	10 $\mu$ M GA-017	Total Volume of Organoids / Total Volume of Initial Crypts (Day 9)	Significantly increased compared to DMSO control. <a href="#">[4]</a>
MDCK Cysts	10 $\mu$ M GA-017	Cyst Formation	Enhanced initial cyst formation and cell proliferation. <a href="#">[4]</a>

## Experimental Protocols

This section provides a detailed protocol for the application of **GA-017** in the culture of mouse intestinal organoids. This protocol can be adapted for other types of organoids with appropriate modifications to the basal media and growth factors.

## Materials

- **GA-017** (stock solution in DMSO)
- Mouse intestinal crypts
- Basal culture medium (e.g., Advanced DMEM/F12)
- Extracellular matrix (ECM) (e.g., Matrigel)
- N-2 supplement
- B-27 supplement
- L-glutamine
- Penicillin-Streptomycin
- HEPES
- N-acetylcysteine

- Growth factors (e.g., EGF, Noggin, R-spondin)
- ROCK inhibitor (e.g., Y-27632)
- Culture plates (e.g., 24-well plates)
- Sterile pipette tips and tubes
- Incubator (37°C, 5% CO<sub>2</sub>)

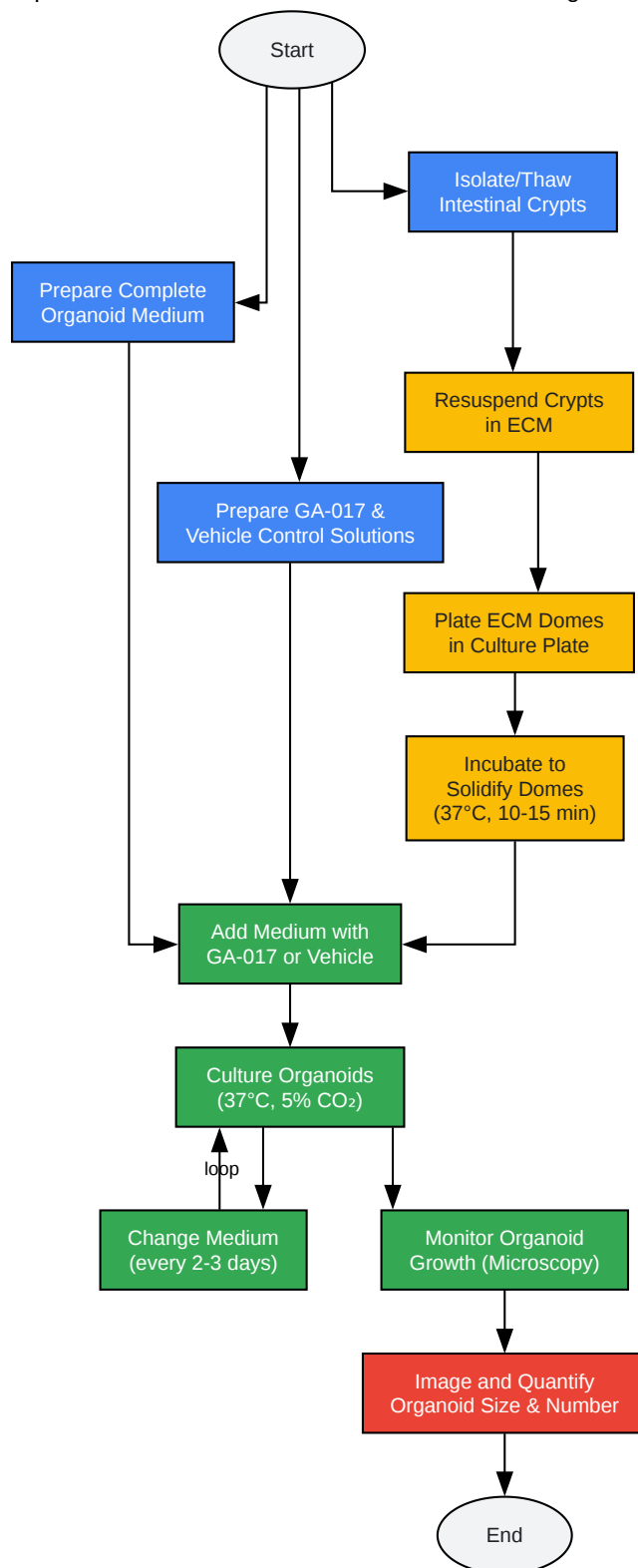
## Protocol for Mouse Intestinal Organoid Culture with **GA-017**

- Preparation of Culture Medium:
  - Prepare the complete intestinal organoid culture medium by supplementing the basal medium with N-2, B-27, L-glutamine, Penicillin-Streptomycin, HEPES, N-acetylcysteine, and the required growth factors (EGF, Noggin, R-spondin).
  - On the day of plating, add ROCK inhibitor (e.g., 10 µM Y-27632) to the complete medium to improve cell survival after dissociation.
- Preparation of **GA-017** Working Solution:
  - Thaw the **GA-017** stock solution.
  - Prepare a working solution of **GA-017** by diluting the stock solution in the complete culture medium to the desired final concentration (e.g., a 2X working solution for a final concentration of 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the **GA-017** solvent.
- Plating of Intestinal Crypts:
  - Thaw the extracellular matrix (ECM) on ice.
  - Isolate or thaw mouse intestinal crypts according to standard protocols.
  - Resuspend the crypts in the required volume of thawed ECM on ice.

- Plate 50  $\mu$ L domes of the crypt/ECM mixture into the center of pre-warmed 24-well plate wells.
- Incubate the plate at 37°C for 10-15 minutes to allow the ECM to solidify.
- Addition of **GA-017**:
  - Carefully add 500  $\mu$ L of the complete culture medium containing either **GA-017** (e.g., 10  $\mu$ M final concentration) or the vehicle control (DMSO) to each well.
- Organoid Culture and Maintenance:
  - Culture the organoids in a 37°C, 5% CO<sub>2</sub> incubator.
  - Replace the medium every 2-3 days with fresh medium containing **GA-017** or the vehicle control.
  - Monitor organoid growth and morphology using a brightfield microscope.
- Analysis of Organoid Growth:
  - Capture images of the organoids at different time points (e.g., day 3, 6, and 9).
  - Quantify organoid size and number using image analysis software.
  - The total volume of organoids can be calculated to assess the overall growth promotion by **GA-017**.<sup>[4]</sup>

## Experimental Workflow

## Experimental Workflow for GA-017 Treatment of Organoids

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Caption: A step-by-step workflow for the culture and analysis of organoids treated with **GA-017**.



## Conclusion

**GA-017** is a valuable research tool for the ex vivo expansion of organoids. By inhibiting the Hippo pathway kinases LATS1/2, it effectively promotes cell proliferation in 3D culture systems without compromising the differentiation state of the organoids.[4] The optimal concentration of **GA-017** may vary depending on the organoid type and culture conditions, but a starting concentration of 10  $\mu\text{M}$  has been shown to be effective for mouse intestinal organoids. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific application.

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